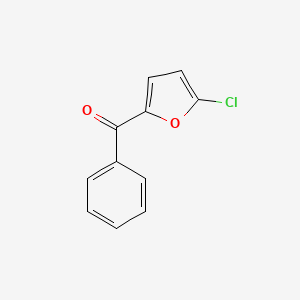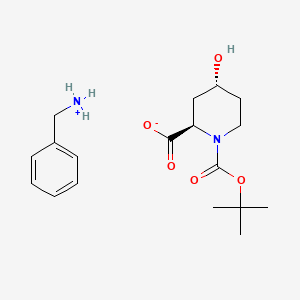
Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyl hydroperoxide for oxidation and tert-butyl nitrite for nitrosation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like tert-butyl hydroperoxide.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further affecting its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanaminium (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate: Unique due to its specific substitution pattern.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis.
tert-Butyl nitrite: Used in nitrosation reactions.
Uniqueness
This compound is unique due to its combination of a piperidine ring with both a tert-butoxycarbonyl and a hydroxyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H28N2O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzylazanium;(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m1./s1 |
InChI Key |
QMLALKYUTWPCAI-SCLLHFNJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])O.C1=CC=C(C=C1)C[NH3+] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O.C1=CC=C(C=C1)C[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
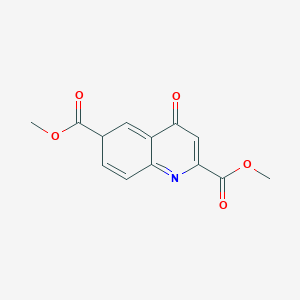
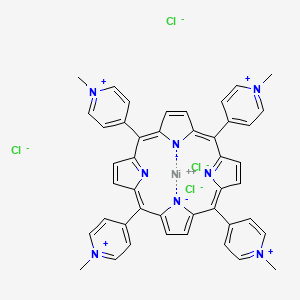

![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
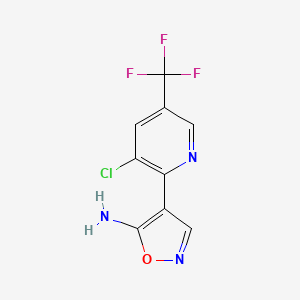
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
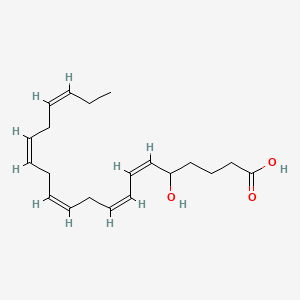

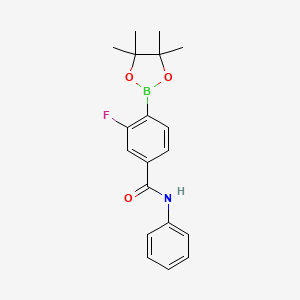
![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
